Capsiconiate

Vue d'ensemble

Description

- Le Capsiconiate est un composé organique qui se présente généralement sous la forme d'un solide cristallin blanc à jaune pâle.

- Il a une odeur piquante et présente une certaine solubilité, se dissolvant dans divers solvants organiques.

- Le this compound est isolé des fruits du poivrier (Capsicum baccatum L. var. praetermissum).

Méthodes De Préparation

- Le Capsiconiate est généralement extrait des piments.

- Des méthodes d'extraction et de purification spécifiques sont utilisées pour obtenir ce composé.

Analyse Des Réactions Chimiques

- Le Capsiconiate est un agoniste du TRPV1 (CE50 = 3,2 μM). Le TRPV1 (récepteur potentiel transitoire de type vanilloïde 1) est un canal cationique non sélectif qui permet le passage des ions calcium.

- Il active le TRPV1, qui joue un rôle dans diverses activités physiologiques associées à la capsaïcine (le composé responsable de la chaleur du piment).

- Des études in vitro montrent que l'activité agoniste du this compound pour le TRPV1 est plus faible que celle de la capsaïcine ou du capsiate. elle est comparable à celle d'autres composés naturels comme le gingérol, la pipérine et la capsaicinol .

Applications de la recherche scientifique

- Les applications potentielles du this compound comprennent:

Recherche sur la douleur: En raison de son activité agoniste du TRPV1, il peut être pertinent dans les études liées à la douleur.

Études sur l'inflammation: Étudier ses effets sur les voies d'inflammation.

Recherche sur l'épilepsie: Explorer son impact sur les mécanismes liés aux crises.

Mécanisme d'action

- Le this compound exerce ses effets en activant les canaux TRPV1.

- Les cibles moléculaires et les voies de signalisation impliquées dans son action nécessitent des investigations supplémentaires.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Properties

Research has extensively documented the anticancer effects of capsaicin and its derivatives, including capsiconiate. A systematic review highlighted that approximately 26% of capsaicin-related studies focused on its anticancer properties, indicating a robust interest in this area . this compound exhibits potential mechanisms such as:

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases and the inhibition of NF-kB .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size in animal models by modulating inflammatory responses and enhancing immune function .

1.2 Pain Management

This compound is recognized for its analgesic properties, particularly in treating chronic pain conditions. The compound acts on the TRPV1 receptor, leading to desensitization of nociceptive pathways. Clinical applications include:

- Neuropathic Pain : A study involving patients with painful peripheral neuropathy found that topical application of this compound significantly reduced pain levels by depleting substance P in sensory neurons .

- Arthritis and Musculoskeletal Pain : this compound is currently undergoing clinical trials for its efficacy in managing arthritis-related pain, demonstrating promising results in reducing inflammation and pain perception .

Food Industry Applications

This compound is also utilized in the food industry for its flavoring and preservative properties. Its applications include:

- Flavor Enhancer : this compound is widely used to impart heat and flavor to various food products, enhancing consumer acceptance .

- Preservative Agent : The compound possesses antimicrobial properties that help extend the shelf life of food products by inhibiting bacterial growth .

Therapeutic Insights

Recent studies have expanded the therapeutic implications of this compound beyond pain and cancer treatment to include:

- Obesity Management : this compound has been linked to increased energy expenditure and lipid metabolism, making it a candidate for anti-obesity therapies .

- Cardiovascular Health : Research indicates that this compound may improve cardiovascular health by reducing blood pressure and lipid levels through TRPV1 activation .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: this compound in Cancer Therapy

A clinical trial investigated the effects of this compound on patients with breast cancer. Results indicated a significant reduction in tumor markers following treatment with this compound-infused therapies, highlighting its potential as an adjunct treatment in oncology.

Case Study 2: Pain Relief in Peripheral Neuropathy

In a randomized controlled trial involving diabetic patients suffering from neuropathic pain, topical application of this compound gel resulted in a marked decrease in pain scores compared to placebo, showcasing its efficacy as a non-invasive treatment option.

Mécanisme D'action

- Capsiconiate exerts its effects by activating TRPV1 channels.

- Molecular targets and signaling pathways involved in its action need further investigation.

Comparaison Avec Des Composés Similaires

- La singularité du Capsiconiate réside dans sa structure spécifique et son activité agoniste du TRPV1.

- Des composés similaires incluent la capsaïcine, le gingérol, la pipérine et la capsaicinol.

Activité Biologique

Capsiconiate, a compound derived from the Capsicum genus, particularly from chili peppers, has garnered attention for its diverse biological activities. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a capsaicinoid, chemically related to capsaicin, known for its pungent flavor and various health benefits. The molecular structure of this compound contributes to its biological activity, influencing its interaction with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It helps in reducing oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms. Studies have shown that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

| Study Reference | Findings |

|---|---|

| This compound reduced oxidative stress markers in vitro. | |

| Enhanced antioxidant enzyme activity in animal models. |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable, as it modulates various inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism : this compound inhibits the NF-kB pathway, which is crucial in the inflammatory response.

- Case Study : In a study involving mice with induced colitis, this compound treatment resulted in decreased inflammation markers and improved gut health .

3. Anticancer Properties

Research indicates that this compound may have potential anticancer effects. It induces apoptosis in cancer cells through mitochondrial pathways and ROS generation.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Skin Cancer | Induces apoptosis via mitochondrial dysfunction | |

| Colon Cancer | Suppresses tumor growth by inhibiting cell proliferation |

4. Cardioprotective Effects

This compound has been linked to cardiovascular health benefits. It promotes vasodilation and improves endothelial function, potentially lowering the risk of atherosclerosis.

- Study Findings : In vitro studies demonstrated that this compound enhances nitric oxide production, leading to improved blood flow .

5. Metabolic Regulation

This compound influences metabolic processes, including lipid metabolism and energy expenditure. It has been shown to enhance fat oxidation and may play a role in weight management.

- Clinical Trials : A randomized controlled trial indicated that participants consuming this compound experienced increased energy expenditure and fat oxidation compared to controls .

Research Findings

Recent studies have utilized advanced techniques such as mass spectrometry (MS) to analyze the metabolic pathways influenced by this compound. These studies reveal that this compound interacts with various biological targets, enhancing our understanding of its multifaceted roles in health.

Propriétés

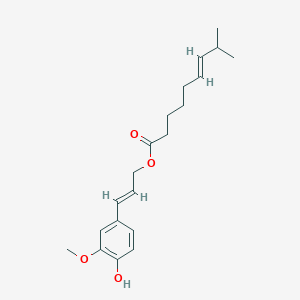

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does capsiconiate exhibit anti-invasive activity against lung adenocarcinoma cells like its counterparts, capsaicin and capsiate?

A1: Unlike capsaicin and capsiate, current research suggests that this compound does not demonstrate anti-invasive activity against lung adenocarcinoma cells. Studies utilizing Boyden chamber assays and spherical invasion assays found that this compound did not suppress the invasion of three different human lung adenocarcinoma cell lines. [, , , , , ]

Q2: Has this compound been shown to have any effect on the metastasis of non-small cell lung cancer (NSCLC)?

A2: The provided research articles focus primarily on capsaicin and capsiate, with limited investigation into the anti-metastatic properties of this compound. Therefore, we cannot definitively conclude whether this compound influences NSCLC metastasis based on the available data. [, , , , , ]

Q3: What is the structural difference between capsaicin, capsiate, and this compound?

A3: While the provided research papers highlight the structural similarities between these compounds, they do not provide detailed structural information for this compound. Further research is necessary to elucidate the precise structural distinctions between these three compounds. [, , , , , ]

Q4: Are there any ongoing studies exploring potential applications of this compound in other disease models or biological systems?

A4: The provided research articles primarily focus on the anti-cancer properties of capsaicin and capsiate in the context of lung cancer. Currently, there is no mention of investigations into other potential applications of this compound within these studies. [, , , , , ]

Q5: Despite its lack of anti-invasive activity in the presented studies, could this compound potentially serve as a starting point for developing novel compounds with therapeutic benefits?

A5: Although this compound did not show anti-invasive activity in the specific cell lines tested, further research is needed to fully understand its potential. Investigating its properties in other biological contexts and exploring potential structural modifications could reveal undiscovered therapeutic applications. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.